molecular formula C12H11N5O4 B2588124 N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine CAS No. 1257546-89-6

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2588124
CAS No.: 1257546-89-6
M. Wt: 289.251
InChI Key: BOZPTMHUICNNLY-UHFFFAOYSA-N
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Description

N2-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative featuring a nitro group at position 5 and a benzodioxolemethyl substituent at the N2 position. The benzodioxole moiety contributes to lipophilicity and may enhance blood-brain barrier penetration, while the nitro group can influence electronic properties and reactivity .

Properties

IUPAC Name

2-N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4/c13-11-8(17(18)19)5-15-12(16-11)14-4-7-1-2-9-10(3-7)21-6-20-9/h1-3,5H,4,6H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZPTMHUICNNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=C(C(=N3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with a suitable amine to form an intermediate Schiff base, which is then subjected to nitration and subsequent cyclization to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or proteins involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Implications

Pyrimidinediamine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with analogous compounds:

Compound Substituents Physical Properties Synthesis Yield Key Findings
N2-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine (Target) N2: Benzodioxolemethyl; C5: Nitro Not explicitly reported Not reported Core structure with potential kinase inhibition due to nitro group
N7-(4-Bromophenyl)-5-methyl-triazolopyrimidine-2,7-diamine (8l, ) N2: Benzodioxolemethyl; N7: 4-Bromophenyl; C5: Methyl White solid, m.p. 182–184°C 80% High yield suggests efficient coupling; bromine enhances halogen bonding
N7-(3-Trifluoromethylphenyl)-5-methyl-triazolopyrimidine-2,7-diamine (8n, ) N2: Benzodioxolemethyl; N7: 3-Trifluoromethylphenyl; C5: Methyl White solid, m.p. 158–160°C 58% CF3 group increases metabolic stability and lipophilicity
N2-[3-(Dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine () N2: Dimethylaminopropyl; C6: 4-Methylpiperidinyl; C5: Nitro Molecular weight: 337.42 g/mol; XLogP3: 1.8 Not reported Basic side chains (dimethylamino, piperidinyl) improve solubility
N4-Cyclohexyl-5-nitropyrimidine-2,4-diamine () N4: Cyclohexyl; C5: Nitro Synonyms: AC1L5YN7, AC1Q215E Not reported Cyclohexyl group may enhance steric bulk, affecting target binding

Biological Activity

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C13H12N4O3C_{13}H_{12}N_{4}O_{3} with a molecular weight of approximately 272.26 g/mol. The compound features a nitropyrimidine core substituted with a benzo[d][1,3]dioxole moiety.

Synthesis Methods:
The synthesis typically involves multi-step organic reactions that include:

  • Formation of the pyrimidine core.
  • Introduction of the nitro group.
  • Coupling with the benzo[d][1,3]dioxole moiety.

Common reagents include nitrating agents and coupling reagents under controlled conditions to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF-715.0Cell cycle arrest at G2/M phase
A54910.0Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. Its mechanism is thought to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLInhibition of peptidoglycan synthesis
Escherichia coli64 µg/mLDisruption of membrane integrity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and bacterial growth.
  • Receptor Modulation : It has been suggested that it interacts with G protein-coupled receptors (GPCRs), which play significant roles in cellular signaling pathways.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
  • Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent.

Q & A

Q. What synthetic routes are recommended for synthesizing N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine?

The compound can be synthesized via acid-amine coupling reactions (e.g., reacting substituted piperazines with nitro-pyrimidine intermediates) or microwave-assisted cyclization to enhance reaction efficiency. Key steps include nitro-group retention and benzodioxole moiety incorporation. Purification typically involves column chromatography or recrystallization, with yields ranging from 46% to 98% depending on substituents and conditions .

Q. How is the compound characterized to confirm structural integrity?

Characterization employs:

  • Spectroscopic methods : 1H/13C-NMR for proton/carbon environment analysis, IR for functional group verification (e.g., nitro stretches at ~1520 cm⁻¹), and HRMS for molecular weight confirmation.
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles and dihedral angles, as demonstrated for structurally similar thiazole derivatives (e.g., a = 19.295 Å, β = 119.209°) .

Q. What in vitro assays are suitable for initial biological screening?

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., MDA-MB-231, SK-MEL-28) with IC50 calculations .
  • Enzyme inhibition : Fluorometric assays for acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) activity, with IC50 values compared to reference inhibitors like donepezil .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize anticancer activity?

  • Substituent modification : Replace the benzodioxole methyl group with bulkier tert-butyl groups to enhance hydrophobic interactions with tumor cell membranes .
  • Nitro-group positioning : Compare 5-nitro vs. 6-nitro pyrimidine derivatives to assess DNA intercalation efficiency .
  • Bioisosteric replacements : Substitute the pyrimidine core with thiazole or thiadiazole rings to improve metabolic stability .

Q. What strategies resolve contradictions in biological activity across cell lines?

  • Cross-validation : Replicate assays in multiple cell lines (e.g., NCI-H460 vs. MRC-5 fibroblasts) to distinguish tumor-selective effects .
  • Mechanistic profiling : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis, addressing discrepancies in cytotoxicity mechanisms .
  • Dose-response analysis : Generate sigmoidal curves to identify cell line-specific EC50 thresholds .

Q. How can low synthetic yields be addressed for preclinical-scale production?

  • Microwave optimization : Reduce reaction time from hours to minutes while improving regioselectivity (e.g., 98% purity achieved via microwave-assisted synthesis) .
  • Catalytic enhancement : Use Pd/C or TEMPO to minimize side reactions during nitro-group reduction .
  • Purification streamlining : Employ preparative HPLC with C18 columns for high-purity isolation (>98%) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between similar compounds?

  • Structural analogs : Compare N2-(3-methoxypropyl) derivatives () vs. N4-(benzodioxole) analogs ( ). Differences in logP values (e.g., 2.8 vs. 3.5) may explain variability in membrane permeability.
  • Assay conditions : Note variations in incubation times (24h vs. 48h) or serum concentrations, which impact compound stability .

Methodological Recommendations

  • Synthetic protocols : Prioritize microwave-assisted methods for time-sensitive projects .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with orthogonal methods (e.g., ATP-luminescence vs. MTT) .
  • Data reporting : Adhere to ARRIVE guidelines for preclinical studies, detailing n-values, statistical tests, and error bars .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.